molecular formula C19H30 B14410412 (Tridec-1-en-1-yl)benzene CAS No. 86847-29-2

(Tridec-1-en-1-yl)benzene

Cat. No.: B14410412
CAS No.: 86847-29-2
M. Wt: 258.4 g/mol
InChI Key: LOBUZUWVRBVYEU-UHFFFAOYSA-N
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Description

(Tridec-1-en-1-yl)benzene is an alkenyl-substituted benzene derivative with a 13-carbon unsaturated alkyl chain attached to the benzene ring via a double bond at the terminal (1-position). This compound is structurally analogous to alkylbenzenes but distinguished by its unsaturation, which influences its physicochemical properties, such as melting point, boiling point, and solubility.

Properties

CAS No.

86847-29-2

Molecular Formula

C19H30

Molecular Weight

258.4 g/mol

IUPAC Name

tridec-1-enylbenzene

InChI

InChI=1S/C19H30/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-17-14-12-15-18-19/h12-18H,2-11H2,1H3

InChI Key

LOBUZUWVRBVYEU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC=CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tridec-1-en-1-yl)benzene typically involves the Friedel-Crafts alkylation reaction. This reaction is carried out by reacting benzene with tridec-1-ene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In an industrial setting, the production of (Tridec-1-en-1-yl)benzene follows a similar Friedel-Crafts alkylation process. the reaction is scaled up, and continuous flow reactors may be used to enhance efficiency and yield. The reaction conditions are optimized to ensure high selectivity and minimal by-product formation.

Chemical Reactions Analysis

Types of Reactions

(Tridec-1-en-1-yl)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3/H2SO4

    Reduction: H2/Pd

    Substitution: HNO3/H2SO4 (nitration), SO3/H2SO4 (sulfonation), Br2/FeBr3 (bromination)

Major Products Formed

    Oxidation: Benzoic acid derivatives

    Reduction: Tridecylbenzene

    Substitution: Nitrobenzene, sulfonylbenzene, bromobenzene derivatives

Scientific Research Applications

(Tridec-1-en-1-yl)benzene has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Key Differences :

  • Saturation : The terminal double bond in (Tridec-1-en-1-yl)benzene enhances reactivity (e.g., susceptibility to oxidation or polymerization) compared to saturated alkylbenzenes like 1-phenyldodecane .
  • Branching : Branched alkylbenzenes (e.g., 2-phenyltridecane) exhibit lower melting points than linear isomers due to disrupted molecular packing .

Physicochemical Properties (Hypothetical Comparison)

While direct data for (Tridec-1-en-1-yl)benzene are unavailable, trends can be inferred:

Property (Tridec-1-en-1-yl)benzene 1-Phenyldodecane 2-Phenyltridecane Benzene, (1-methyl-1-propenyl)-
Boiling Point High (>300°C) ~290°C ~310°C ~200°C
Solubility in Water Low (<0.1 mg/L) Insoluble Insoluble Slightly soluble
Reactivity High (due to alkene) Low Low Moderate

Notes:

  • The terminal double bond in (Tridec-1-en-1-yl)benzene may confer higher polarity than saturated analogues, slightly improving solubility in polar solvents.
  • Longer alkyl/alkenyl chains increase molecular weight and reduce volatility .

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